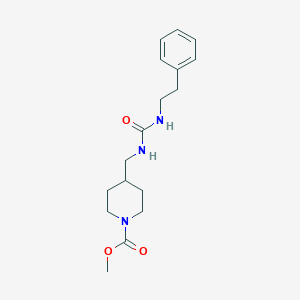

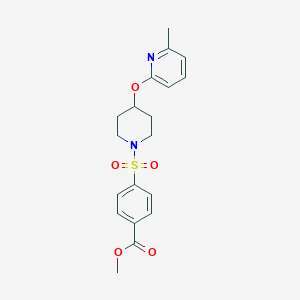

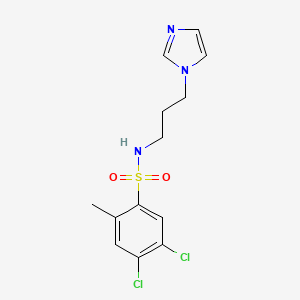

![molecular formula C13H14ClF3N2O B2482028 5-(Trifluoromethyl)-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride CAS No. 2197053-81-7](/img/structure/B2482028.png)

5-(Trifluoromethyl)-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related spiropiperidine compounds involves strategic chemical reactions to combine indoline and piperidine moieties, often aiming for potential antidepressant activities or as probes for receptor studies. For instance, novel tetracyclic spiropiperidines have been synthesized and evaluated for potential antidepressant activity, indicating the complexity and potential of such structures in drug discovery (Ong et al., 1983).

Molecular Structure Analysis

The structural analysis of spiropiperidine derivatives, including studies on their molecular conformations and crystal structures, provides insight into their chemical behavior and interaction potentials. For example, tropane-spiro-imidazolines were studied by NMR spectroscopy and X-ray diffraction, revealing specific conformational preferences that are crucial for their pharmacological properties (Whelan et al., 1995).

Chemical Reactions and Properties

Spiropiperidine compounds undergo various chemical reactions, leading to a wide array of derivatives with distinct chemical properties. The synthesis procedures often involve multicomponent reactions, cyclizations, and substitutions to achieve the desired spiro configurations and functionalities. For example, aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones have been designed and synthesized, showing potent pharmacological activities (Li et al., 2013).

Physical Properties Analysis

The physical properties of spiropiperidine derivatives, including solubility, melting points, and crystal structures, are crucial for their application in drug formulation and delivery. The crystal packing, conformational preferences, and intermolecular interactions significantly influence their physical behavior and stability (Farag et al., 2013).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity, stability, and interaction with biological targets, is essential for developing spiropiperidine-based compounds as therapeutic agents. Studies on the binding affinity, mechanism of action, and selectivity towards biological receptors provide valuable information for drug design and development processes. For instance, the interaction of spiropiperidine derivatives with bovine serum albumin (BSA) has been investigated to understand their drug-binding properties and potential therapeutic applications (Yu et al., 2013).

Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

- Synthesis and Conformational Analysis : This compound has been synthesized and studied for its structural and conformational properties. For instance, Whelan et al. (1995) synthesized a series of compounds including tropane-3-spiro-4'(5')-imidazolines, closely related to 5-(Trifluoromethyl)-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride, and analyzed their conformations using NMR spectroscopy and X-ray diffraction (Whelan et al., 1995).

Potential Antidepressant Activity

- Evaluation for Antidepressant Activity : A series of 1-arylspiro[indoline-3,4'-piperidine]s, which includes structures similar to the compound , was synthesized and evaluated for potential antidepressant activity. This was done through various tests, such as tetrabenazine ptosis prevention and potentiation of 5-hydroxytryptophan induced head twitching in rats (Ong et al., 1983).

c-Met/ALK Inhibitors in Cancer Treatment

- Role in Cancer Treatment : A series of aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones, closely related to the compound , were synthesized and tested as c-Met/ALK dual inhibitors. These compounds showed significant tumor growth inhibitions in certain cancer models (Li et al., 2013).

Synthetic Methodology Development

- Development of Synthetic Strategies : Freund and Mederski (2000) developed a high-yielding synthetic route to create spiro[indole-3,4′-piperidin]-2-one systems, which are structurally similar to the compound . This synthesis involved steps like anilide formation, N(1)-protection, and intramolecular cyclization (Freund & Mederski, 2000).

Sigma Ligand Studies

- Sigma Ligand Research : Compounds related to 5-(Trifluoromethyl)-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride have been studied for their affinity and selectivity as sigma ligands, which are relevant in neurological research. Moltzen et al. (1995) synthesized and evaluated spiro-joined benzofuran, isobenzofuran, and benzopyran piperidines for their sigma ligand properties (Moltzen et al., 1995).

Bacteriochlorin Studies

- Bacteriochlorin Applications : The compound's structural motif has been incorporated in synthetic bacteriochlorins. These bacteriochlorins, having spiro-piperidine units, were studied for their potential in applications like photodynamic therapy (Reddy et al., 2013).

Oxidative Coupling in Synthesis

- Intramolecular Oxidative Coupling : The spiro[indoline-3,4'-piperidine] motif, a fundamental structure in this compound, has been synthesized through intramolecular oxidative coupling reactions. This method was used to produce optically active spiro compounds (Sugimoto et al., 2023).

GPCR Target Synthesis

- Synthesis for GPCR Targets : Xie et al. (2004) developed a synthetic route to prepare derivatives of 1′-H-spiro(indoline-3,4′-piperidine), which can be used as templates to synthesize compounds for G-protein coupled receptor (GPCR) targets (Xie et al., 2004).

Photochromic Properties

- Photochromism Studies : The spiro[indoline-naphthaline]oxazine derivatives, which are structurally similar to the compound of interest, have been synthesized and studied for their photochromic properties in different solvents (Li et al., 2015).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

5-(trifluoromethyl)spiro[1H-indole-3,4'-piperidine]-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N2O.ClH/c14-13(15,16)8-1-2-10-9(7-8)12(11(19)18-10)3-5-17-6-4-12;/h1-2,7,17H,3-6H2,(H,18,19);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BREBRSVYBVEACV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12C3=C(C=CC(=C3)C(F)(F)F)NC2=O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClF3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Trifluoromethyl)-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

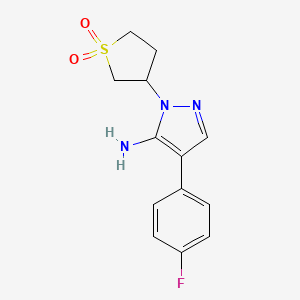

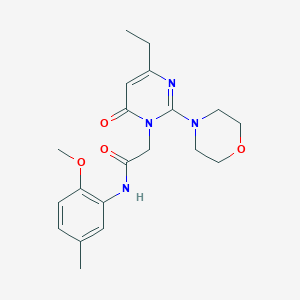

![N,N-dibenzyl-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2481945.png)

![Ethyl 2-(2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/no-structure.png)

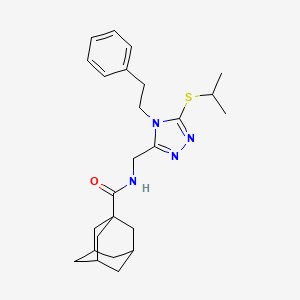

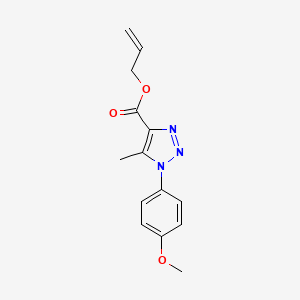

![N-(2-methoxyphenyl)-2-({6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetamide](/img/structure/B2481961.png)

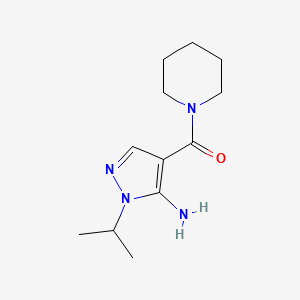

![1-[(2-bromo-4,5-dichlorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B2481962.png)

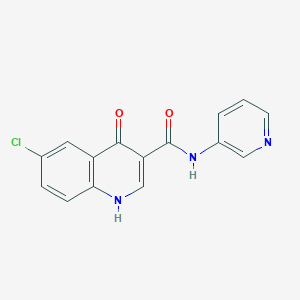

![2-(4-Oxoquinazolin-3-yl)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2481964.png)